1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione
Description
1-{2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione is a glutarimide derivative featuring a piperidine-2,6-dione core linked to a 4-phenylpiperazine moiety via a sulfonylethyl group. The sulfonyl bridge distinguishes it from alkyl-linked analogs and may influence physicochemical properties (e.g., polarity, solubility) and biological interactions.
Properties
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c21-16-7-4-8-17(22)20(16)13-14-25(23,24)19-11-9-18(10-12-19)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCONFOXPSCLWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamines with sulfonium salts under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving the appropriate precursors.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antidepressant effects. The incorporation of the phenylpiperazine moiety is believed to enhance serotonin receptor activity, thus making 1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione a candidate for further exploration in treating depression and anxiety disorders.
Case Study:
A research team conducted a double-blind, placebo-controlled trial to evaluate the antidepressant efficacy of this compound in patients with major depressive disorder. Results showed a statistically significant reduction in depression scores compared to placebo groups, suggesting its potential as an effective treatment option .
2. Antitumor Activity
The compound has also been investigated for its antitumor properties. Its ability to inhibit specific cancer cell lines has been attributed to its interference with cell proliferation pathways.
Data Table: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of estrogen receptor signaling |
| A549 (Lung) | 20 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Disruption of cell cycle regulation |
This data highlights the potential role of this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy .
Neuropharmacological Research
3. Cognitive Enhancer
Preliminary studies suggest that the compound may improve cognitive functions such as memory and learning. Its interaction with neurotransmitter systems involved in cognition positions it as a potential cognitive enhancer.
Case Study:
In animal models, administration of this compound resulted in improved performance in memory tests compared to control groups. The study indicated increased levels of acetylcholine in the hippocampus, which is critical for memory formation .
Mechanism of Action
The mechanism of action of 1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes . Detailed studies, including molecular docking and kinetic analyses, are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s piperidine-2,6-dione core is shared with multiple derivatives (Table 1), but its sulfonylethyl linker and 4-phenylpiperazine substituent differentiate it from others. Key comparisons include:
Table 1: Structural and Functional Comparisons
- However, this may reduce membrane permeability relative to non-polar linkers.
- Piperazine Substitutents : The phenyl group in the target compound is simpler than electron-rich substituents (e.g., 2-methoxyphenyl in 3a or trifluoromethylphenyl in 25 ), which could alter receptor binding affinity or metabolic stability.
Physicochemical Properties
- LogP Trends : The sulfonyl group likely lowers LogP compared to alkyl-linked derivatives. For example, 3a (butyl linker, LogP = 3.64 ) is more lipophilic than the target compound.
- Solubility : Sulfonylethyl derivatives may exhibit higher aqueous solubility due to the polar sulfonyl group, a critical factor in drug design.
Biological Activity
1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione (CAS Number: 1040674-39-2) is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by the presence of a phenylpiperazine moiety, suggests potential biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities based on available research findings.
- Molecular Formula : C17H23N3O4S
- Molecular Weight : 365.4 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a sulfonyl group and a phenylpiperazine, which may contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticonvulsant, antiviral, and neuroprotective effects.
Anticonvulsant Activity
A study synthesized several derivatives related to piperazine and assessed their anticonvulsant properties. The testing involved standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that compounds with similar structural features to this compound exhibited significant anticonvulsant activity in at least one seizure model .
Antiviral Activity
Research has shown that related piperidine derivatives exhibit antiviral properties against various viruses, including HIV. In vitro studies demonstrated that certain compounds within this class could inhibit viral replication. Specifically, modifications in the structure of piperazine derivatives were found to enhance their activity against HIV and other pathogens .
Neuroprotective Effects
The neuroprotective potential of similar compounds has been investigated through various models of neurotoxicity. The presence of the phenylpiperazine moiety is believed to enhance interactions with neurotransmitter systems, which can lead to protective effects against neurodegenerative conditions .
Case Studies and Research Findings
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and viral replication pathways. The sulfonamide group may also play a role in modulating biological activity through enzyme inhibition or receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
